Tranilast sodium is derived from the compound tranilast, which was first synthesized in Japan in the 1980s. It belongs to the class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs) and is categorized under anti-allergic agents. The compound's chemical structure allows it to interact with various biological pathways, contributing to its therapeutic effects.
The synthesis of tranilast sodium can be achieved through several methods, with one notable approach involving the condensation of 3,4-dimethoxybenzaldehyde with propanedioic acid, followed by a series of reactions including hydrolysis and recrystallization. The detailed synthetic route includes:
The method has been noted for its efficiency, producing high yields with minimal environmental impact due to reduced pollutant discharge during synthesis .
Tranilast sodium has a molecular formula of CHNOS. Its structural features include:
The molecular weight of tranilast sodium is approximately 317.36 g/mol, which plays a crucial role in its pharmacokinetic properties.
Tranilast sodium participates in various chemical reactions that influence its biological activity:
These reactions are essential for understanding how tranilast sodium exerts its pharmacological effects.
The mechanism by which tranilast sodium exerts its effects involves several pathways:
These mechanisms highlight the multifaceted roles of tranilast sodium in therapeutic applications.
Tranilast sodium exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Tranilast sodium finds applications across various scientific fields:
Tranilast sodium (C₁₈H₁₆NNaO₅; CID 23669590) is the sodium salt of Tranilast (N-(3′,4′-dimethoxycinnamoyl) anthranilic acid), a synthetic derivative of the amino acid tryptophan [1] [9]. Its molecular structure comprises:
Table 1: Physicochemical Properties of Tranilast Sodium
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₈H₁₆NNaO₅ | PubChem CID 23669590 [1] |
Melting Point | 166.2–168.2°C | Lit. [9] |
Solubility in Water | Insoluble | Limits oral bioavailability [4] |
Solubility in DMSO | >10 mg/mL | Standard solvent for assays [9] |
pKa | ~4.2 (carboxylic acid) | Impacts ionization state [3] |
The sodium salt form enhances aqueous solubility compared to the free acid, though it remains poorly soluble in biological matrices [4] [7].
Tranilast free acid (C₁₈H₁₇NO₅) is synthesized via condensation of 3,4-dimethoxycinnamoyl chloride with anthranilic acid [3] [10]. Conversion to the sodium salt involves reaction with sodium hydroxide, yielding the ionic compound Tranilast sodium [7]. Recent advances focus on cocrystal engineering to modulate its solid-state properties:
Solubility Limitations:
Stability Issues:
Advanced Formulation Strategies:
Table 2: Formulation Approaches for Tranilast Sodium
Strategy | Method | Outcome |
---|---|---|
Cocrystallization | Solvent evaporation with coformers | Improved dissolution and stability [8] |
Nano-milling | Wet milling at 3600 rpm, 5°C | 90% particles <5 μm [2] |
Freeze-drying | Primary: -30°C; Secondary: 40°C | Stable powder for inhalation [2] |
Lactose carrier adsorption | Mixed with Respitose SV-003 | Enhanced pulmonary delivery [2] |
Tranilast sodium exhibits multi-target effects:
Table 3: Key Pharmacological Targets of Tranilast Sodium
Target | Effect | IC₅₀/EC₅₀ |
---|---|---|
Prostaglandin D₂ (PGD₂) | Inhibition of synthesis | 0.1 mM [4] |
TGF-β1 | Suppression of production | 100–200 μM [5] |
VEGF-induced angiogenesis | Inhibition of endothelial proliferation | 136 μM [4] |
TRPV2 ion channel | Blockade | Undisclosed [3] |
NLRP3 inflammasome | Inhibition of activation | Undisclosed [10] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7